![molecular formula C12H13NO B1308986 2,5,7-Trimethyl-1H-indole-3-carbaldehyde CAS No. 88611-38-5](/img/structure/B1308986.png)
2,5,7-Trimethyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,7-Trimethyl-1H-indole-3-carbaldehyde is a specialty product for proteomics research . It has a molecular formula of C12H13NO and a molecular weight of 187.24 .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives, including 2,5,7-Trimethyl-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .Molecular Structure Analysis
The molecular structure of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde is based on the indole skeleton, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are involved in multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Scientific Research Applications
2,5,7-Trimethyl-1H-indole-3-carbaldehyde: A Comprehensive Analysis of Scientific Research Applications:
Pharmaceutical Synthesis
2,5,7-Trimethyl-1H-indole-3-carbaldehyde serves as a key precursor in the synthesis of various biologically active compounds. Its derivatives are explored for the treatment of cancer cells, microbes, and different types of disorders in the human body due to their significant biological properties .
Catalysis
This compound is utilized in catalysis, particularly in multicomponent reactions (MCRs). MCRs are valuable for accessing complex molecules, and 2,5,7-Trimethyl-1H-indole-3-carbaldehyde derivatives play a crucial role in these reactions to produce bioactive structures .
Molecular Diversity
The molecular diversity of 1H-indole-3-carbaldehyde derivatives is vast. They are important and effective chemical precursors for generating bioactive structures. The applications span from sustainable multicomponent reactions to the assembly of pharmaceutically interesting scaffolds .
Cycloaddition Reactions
Indoles like 2,5,7-Trimethyl-1H-indole-3-carbaldehyde are versatile building blocks in cycloaddition reactions. These reactions lead to the formation of biologically important indole derivatives such as carbazoles, pyrrolo[2,3-b]indoles, azepine derivatives, indolizidines, and cyclohepta diindoles .
Mechanism of Action
Target of Action
It is known that indole-3-carbaldehyde, a related compound, acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells .
Mode of Action
It is known that indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
Biochemical Pathways
Indole derivatives are known to be essential entities found in many natural products like indole alkaloids, fungal, and marine organisms .
Future Directions
properties
IUPAC Name |
2,5,7-trimethyl-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-7-4-8(2)12-10(5-7)11(6-14)9(3)13-12/h4-6,13H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJNXZAUUKBQKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.